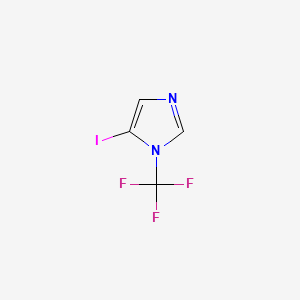

5-iodo-1-(trifluoromethyl)-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H2F3IN2 |

|---|---|

Molecular Weight |

261.97 g/mol |

IUPAC Name |

5-iodo-1-(trifluoromethyl)imidazole |

InChI |

InChI=1S/C4H2F3IN2/c5-4(6,7)10-2-9-1-3(10)8/h1-2H |

InChI Key |

IMFCUXGIUMKBMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N(C=N1)C(F)(F)F)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Iodo 1 Trifluoromethyl 1h Imidazole

Retrosynthetic Analysis and Precursor Selection for 5-iodo-1-(trifluoromethyl)-1H-imidazole Scaffolding

Pathway A: C-I Bond Formation. This approach involves the late-stage iodination of a pre-formed 1-(trifluoromethyl)-1H-imidazole scaffold. The key challenge lies in controlling the regioselectivity of the iodination reaction, as the trifluoromethyl group significantly influences the electronic properties of the imidazole (B134444) ring.

Pathway B: N-CF₃ Bond Formation. This strategy entails the introduction of the trifluoromethyl group onto a 5-iodo-1H-imidazole precursor. This pathway leverages the nucleophilicity of the imidazole nitrogen and requires a suitable electrophilic trifluoromethylating agent.

The choice between these pathways depends on the availability and reactivity of the respective precursors. For Pathway A, the synthesis of 1-(trifluoromethyl)-1H-imidazole is the initial step. For Pathway B, 5-iodo-1H-imidazole or a protected variant serves as the starting material. The selection of precursors is guided by commercial availability, cost, and the efficiency of the subsequent transformations.

| Retrosynthetic Pathway | Key Transformation | Required Precursor |

| Pathway A | C-I Bond Formation | 1-(trifluoromethyl)-1H-imidazole |

| Pathway B | N-CF₃ Bond Formation | 5-iodo-1H-imidazole |

Direct Iodination Strategies on Trifluoromethylated Imidazole Precursors

This approach focuses on Pathway A, where the imidazole ring is first substituted with the trifluoromethyl group, followed by direct iodination. The N-trifluoromethyl group is a strong electron-withdrawing group, which deactivates the imidazole ring towards electrophilic substitution.

Electrophilic substitution on (trifluoromethyl)imidazoles has been shown to provide derivatives with iodo groups. acs.org The reaction typically proceeds by treating the trifluoromethylated imidazole with an electrophilic iodine source. Common reagents include iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl).

The regioselectivity of the reaction is a critical consideration. The electron-withdrawing nature of the N-CF₃ group deactivates all positions on the imidazole ring, but the effect is most pronounced at the C-2 and C-5 positions. However, electrophilic attack at C-4 is generally favored in N-substituted imidazoles. To achieve the desired 5-iodo substitution, the C-2 and C-4 positions might need to be blocked, or specific reaction conditions must be employed to overcome the inherent regiochemical preference. In some cases, direct C-5 halogenation can be achieved, although it often requires more forcing conditions.

Table 1: Representative Conditions for Electrophilic Iodination of Azoles

| Iodinating Reagent | Catalyst/Additive | Solvent | Temperature | Key Findings |

|---|---|---|---|---|

| N-Iodosuccinimide (NIS) | Triflic acid | Acetonitrile (B52724) | Room Temp. | Effective for electron-rich and moderately deactivated systems. |

| Iodine (I₂) | Silver sulfate | Sulfuric acid | 60-80 °C | Harsh conditions, suitable for highly deactivated rings. |

Radical-mediated iodination offers an alternative to electrophilic pathways, often providing complementary regioselectivity. researchgate.net These reactions typically involve the generation of an iodine radical, which can then add to the imidazole ring.

A common method involves using molecular iodine in the presence of an oxidant, such as tert-butyl hydroperoxide (TBHP). nih.govacs.org The proposed mechanism can involve several pathways, including the formation of iodine radicals through the decomposition of a peroxide induced by iodine via a single electron transfer (SET) mechanism. researchgate.net Another possibility is the N-iodination of the imidazole followed by homolysis of the N-I bond to generate a nitrogen-centered radical, which could then propagate the radical chain. nih.govacs.org These radical approaches can be powerful for functionalizing specific C-H bonds that are unreactive under electrophilic conditions.

Introduction of the Trifluoromethyl Group onto Iodo-Imidazole Substrates

This synthetic route follows Pathway B, beginning with a 5-iodo-1H-imidazole substrate. The key step is the N-trifluoromethylation of the imidazole ring.

While direct N-trifluoromethylation using a nucleophilic CF₃ source (e.g., Ruppert-Prakash reagent, TMSCF₃) is challenging, the term can also describe the reaction of a nucleophilic imidazole with an electrophilic CF₃ source. In this context, the 5-iodo-1H-imidazole acts as a nucleophile. It can be deprotonated with a base (e.g., NaH, K₂CO₃) to form the corresponding imidazolide (B1226674) anion. This highly nucleophilic anion can then react with an electrophilic trifluoromethylating reagent. This method is technically a nucleophilic substitution on the trifluoromethyl source.

Table 2: Conditions for N-Arylation/Alkylation of Imidazoles (Analogous to N-Trifluoromethylation)

| Base | Reagent | Solvent | Temperature | Key Findings |

|---|---|---|---|---|

| NaH | Alkyl Halide | DMF, THF | 0 °C to RT | Strong base, effective for complete deprotonation. |

| K₂CO₃ | Aryl Halide | DMSO, DMF | 80-120 °C | Milder base, suitable for many substrates. |

Direct electrophilic N-trifluoromethylation of azoles is a more recently developed and highly effective strategy. nih.gov This method involves treating the N-H of 5-iodo-1H-imidazole with a potent electrophilic trifluoromethylating reagent. Hypervalent iodine reagents, often referred to as Togni reagents, are particularly effective for this transformation. brynmawr.edubeilstein-journals.orgnih.govacs.org

The reaction typically proceeds under mild conditions, sometimes requiring a catalyst such as a copper or zinc salt to facilitate the CF₃ transfer. The mechanism is believed to involve the coordination of the imidazole nitrogen to the electrophilic reagent, followed by the transfer of the CF₃ group to the nitrogen atom. An in-situ silylation of the N-H substrate followed by an acid-catalyzed CF₃ transfer can also be an effective procedure. nih.gov This approach avoids the need for strong bases and often exhibits broad functional group tolerance.

Table 3: Common Electrophilic Trifluoromethylating Reagents

| Reagent Class | Specific Example | Typical Catalyst | Key Features |

|---|---|---|---|

| Hypervalent Iodine (Togni) | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Cu(I), Zn(II) salts | Bench-stable, highly reactive, widely used. acs.orgrsc.org |

| Sulfonium Salts (Umemoto) | S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate | None or Lewis Acid | Highly electrophilic, effective for a range of nucleophiles. brynmawr.edubeilstein-journals.org |

Radical Trifluoromethylation Protocols

Radical trifluoromethylation has emerged as a powerful tool for the direct introduction of the CF3 group into organic molecules, bypassing the need for pre-functionalized substrates often required in nucleophilic or electrophilic methods. researchgate.net This approach is particularly relevant for the synthesis of trifluoromethylated heterocycles. The generation of the trifluoromethyl radical (•CF3) can be achieved from various stable and accessible precursors under mild conditions, often initiated by photoredox catalysis, thermal decomposition, or oxidative processes. researchgate.netrsc.org

A plausible synthetic route to this compound could involve the N-trifluoromethylation of 5-iodo-1H-imidazole. However, direct C-H trifluoromethylation of a suitable imidazole precursor is a more common strategy in the literature for other analogues. pnas.orgresearchgate.net Reagents such as sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent), trifluoroiodomethane (CF3I), and various hypervalent iodine reagents are frequently employed to generate the necessary •CF3 radical. researchgate.netwikipedia.org For instance, the combination of Langlois' reagent with an oxidant like tert-butyl hydroperoxide (TBHP) provides an operationally simple method for the trifluoromethylation of a range of heteroaromatic systems. researchgate.netresearchgate.net

Table 1: Common Reagents for Radical Trifluoromethylation

| Reagent Name | Chemical Formula | Typical Initiator/Conditions | Reference |

|---|---|---|---|

| Trifluoroiodomethane | CF3I | Photochemical, Thermal, Triethylborane | wikipedia.org |

| Langlois' Reagent | CF3SO2Na | Oxidants (e.g., TBHP, Mn(OAc)3) | researchgate.net |

| Togni Reagents | Hypervalent Iodine | Photoredox Catalysis, Lewis/Brønsted Acids | acs.orgacs.org |

| Umemoto Reagents | (Trifluoromethyl)dibenzothiophenium salts | Not always radical; can be electrophilic | sustech.edu.cn |

The reaction mechanism typically involves the generation of the electrophilic trifluoromethyl radical, which then attacks the electron-rich heterocycle. pnas.org For an imidazole substrate, the regioselectivity of this addition is a critical factor influenced by both electronic and steric effects of existing substituents.

Convergent and Divergent Synthetic Routes Towards this compound

The strategic construction of this compound can be approached through both convergent and divergent synthetic designs, each offering distinct advantages in terms of efficiency, flexibility, and purification.

A divergent synthesis would commence from a common, readily accessible intermediate which is then elaborated into the final target molecule through a series of reactions. A potential divergent route could start from 1-(trifluoromethyl)-1H-imidazole. This central precursor could then undergo electrophilic iodination. This strategy allows for the creation of a small library of halogenated derivatives from a single advanced intermediate. The challenge in this approach lies in controlling the regioselectivity of the iodination step to exclusively functionalize the C5 position.

Conversely, a convergent synthesis involves the independent preparation of two or more complex fragments that are subsequently joined to form the final product. This approach is often more efficient for complex targets as it allows for the optimization of individual reaction sequences and minimizes the propagation of low yields through a long linear sequence. A hypothetical convergent route to this compound could involve the cyclization of two key building blocks: a trifluoromethylated amine or amidine derivative and a C3 fragment already containing the iodine atom. For example, the reaction between an N-trifluoromethylimidoyl chloride and an iodinated isocyanoacetate derivative could, in principle, construct the desired imidazole core in a single, ring-forming step. mdpi.com

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. A key hypothetical step amenable to optimization is the direct iodination of 1-(trifluoromethyl)-1H-imidazole. Factors such as the choice of iodinating agent, solvent, temperature, and reaction time would significantly influence the outcome.

Common iodinating agents include molecular iodine (I2), N-iodosuccinimide (NIS), and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). google.comresearchgate.netrsc.org The reactivity and selectivity of these reagents vary, and their effectiveness can be highly dependent on the substrate and solvent system. The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are often used for halogenations of heterocycles. Temperature is another key parameter; while higher temperatures can increase reaction rates, they may also lead to the formation of undesired byproducts, such as di-iodinated species. researchgate.net A systematic study, potentially employing design of experiments (DoE), would be necessary to identify the optimal balance of these parameters.

Table 2: Hypothetical Optimization of the Iodination of 1-(trifluoromethyl)-1H-imidazole

| Entry | Iodinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | I2 / KOH | DMF | 25 | 24 | 45 |

| 2 | NIS | MeCN | 25 | 12 | 65 |

| 3 | NIS | MeCN | 60 | 4 | 78 |

| 4 | NIS | Dichloromethane | 25 | 12 | 50 |

| 5 | DIH | MeCN | 25 | 6 | 85 |

This table presents hypothetical data based on general principles of imidazole iodination for illustrative purposes.

Exploration of Novel and Sustainable Synthetic Routes for this compound

Recent advances in synthetic chemistry emphasize the development of novel and sustainable methods that are safer, more efficient, and environmentally benign. These principles are highly applicable to the synthesis of complex heterocyclic compounds like this compound.

Green Chemistry Principles in the Synthesis of Halogenated Heterocycles

The application of green chemistry principles aims to reduce the environmental footprint of chemical synthesis. For halogenated heterocycles, this involves several key strategies. One approach is the use of environmentally benign solvents, with water being the ideal choice. nih.gov Micellar catalysis, using surfactants to create nanoreactors in water, has been successfully employed for the radical trifluoromethylation of heterocycles at ambient temperatures, significantly reducing the reliance on volatile organic solvents. nih.gov

Another core principle is maximizing atom economy, often achieved through one-pot or multicomponent reactions that combine several synthetic steps without isolating intermediates. acs.orgacs.org This reduces solvent usage for purification and minimizes waste. For instance, a one-pot synthesis of hypervalent iodine reagents for trifluoromethylation has been developed, simplifying the preparation of these important reagents. acs.org Furthermore, replacing hazardous reagents with safer alternatives, such as using non-toxic iodine sources and avoiding heavy metal catalysts where possible, is a critical consideration in designing greener synthetic routes. researchgate.netadvanceseng.com

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. acs.orgresearchgate.net These benefits include enhanced safety due to the small reaction volumes at any given time, superior heat and mass transfer leading to better control and higher yields, and straightforward scalability by extending the operation time. researchgate.netuc.pt

The synthesis of halogenated and trifluoromethylated heterocycles is well-suited to flow chemistry. For example, selective mono- and di-iodination of the imidazole backbone has been successfully implemented on a multi-jet oscillating disk (MJOD) flow reactor platform, demonstrating high throughput and short residence times. rsc.org Similarly, efficient continuous-flow routes for preparing trifluoromethylated N-fused heterocycles have been developed, which occur quickly at mild conditions with high yields. acs.org A potential flow synthesis of this compound could involve pumping a solution of 1-(trifluoromethyl)-1H-imidazole and an iodinating agent through a heated coil reactor, allowing for precise control over temperature and residence time to maximize the yield of the desired mono-iodinated product. This approach would be particularly advantageous for managing potentially exothermic halogenation reactions and for enabling safe, automated, and scalable production.

Table 3: Comparison of Batch vs. Flow Processing for Imidazole Iodination

| Parameter | Batch Synthesis | Flow Synthesis | Advantage of Flow |

|---|---|---|---|

| Reaction Time | Hours (e.g., 4-24 h) | Minutes (e.g., 5-40 min) | Increased Throughput |

| Temperature Control | Potential for hotspots | Precise and uniform | Improved Safety & Selectivity |

| Scalability | Difficult, requires larger vessels | "Scale-out" by running longer | Easier & Safer Scaling |

| Mixing | Often diffusion-limited | Efficient and rapid | Higher Reproducibility |

| Safety | Large volume of reagents | Small internal volume | Minimized Risk |

Elucidation of Reactivity Profiles and Transformational Chemistry of 5 Iodo 1 Trifluoromethyl 1h Imidazole

Nucleophilic Substitution Reactions Involving 5-iodo-1-(trifluoromethyl)-1H-imidazole

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of aromatic systems. nih.gov For SNAr reactions to proceed, the aromatic ring is typically activated by electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. semanticscholar.orgdiva-portal.org The trifluoromethyl group on the imidazole (B134444) ring of the title compound serves as a powerful activating group.

Regiochemical Control in SNAr Processes

The regiochemical outcome of SNAr reactions is dictated by the ability of the ring system to stabilize the developing negative charge in the Meisenheimer intermediate. In the case of this compound, the trifluoromethyl group at the N1 position strongly activates the imidazole ring towards nucleophilic attack.

Research on related polyfluoroarenes has demonstrated that SNAr reactions show a high degree of regioselectivity. For instance, in octafluorotoluene, nucleophilic attack occurs selectively at the para-position relative to the trifluoromethyl group, a preference governed by both electronic factors and steric hindrance. nih.gov While direct studies on this compound are not extensively documented, it is plausible that nucleophilic attack would preferentially occur at the C5 position, leading to the displacement of the iodide. The iodide itself is an excellent leaving group, further facilitating this transformation.

The precise control of regioselectivity can often be manipulated by reaction conditions. Studies on difluoroarylcarboxamides have shown that the ortho/para selectivity can be dramatically altered by changing the reaction parameters, highlighting the nuanced interplay of factors that govern the reaction pathway. nih.gov

Catalyst Development for Enhanced Reactivity

While the electronic activation provided by the trifluoromethyl group facilitates SNAr reactions, catalysts can be employed to enhance reaction rates and broaden the scope of applicable nucleophiles. Nucleophilic substitution reactions on imidazole rings can be promoted by various catalytic systems. For instance, bifunctional imidazole-derived nucleophilic catalysts have been developed for phosphorylation reactions, demonstrating the potential for tailored catalysts to accelerate transformations involving imidazole cores. rsc.org

In the broader context of SNAr, the development of conditions that promote reactions under milder settings is a continuous area of research. For example, the use of specific base and solvent systems, such as KOH/DMSO, has been shown to be effective for the N-arylation of indoles and carbazoles via SNAr, even with less activated chloro- and fluoroarenes. mdpi.com Such systems could potentially be adapted to enhance the reactivity of this compound with a wider range of nucleophiles under more benign conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

The carbon-iodine bond in this compound is an ideal anchor for transition metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond towards oxidative addition to low-valent transition metal complexes, such as those of palladium, makes it a superior substrate compared to the corresponding bromides or chlorides. wikipedia.org

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp2)-C(sp2) bonds, owing to its mild reaction conditions and the commercial availability of a vast array of boronic acids. nih.govrsc.org This reaction would enable the introduction of various aryl and heteroaryl substituents at the C5 position of the imidazole ring.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd/C | None | K₂CO₃ | DMF | Reflux | 41-92 scielo.org.mx |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DMF | 100 | Varies researchgate.net |

This table presents generalized conditions from studies on other aryl iodides and serves as a potential starting point for reactions with this compound.

The choice of ligand is crucial for achieving high yields, with bulky, electron-rich phosphine (B1218219) ligands like SPhos and XPhos often proving effective for challenging substrates, including nitrogen-rich heterocycles. nih.gov

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Employing this methodology with this compound would provide access to 5-alkynyl-1-(trifluoromethyl)-1H-imidazoles, which are valuable building blocks in medicinal chemistry and materials science.

The reactivity of aryl halides in Sonogashira coupling follows the trend I > Br > Cl, making iodo-substituted imidazoles highly suitable substrates. wikipedia.org Research on structurally similar 5-iodo-1-(phenyl/p-halophenyl)imidazole-4-carbonitrile compounds has demonstrated successful Sonogashira couplings, indicating the feasibility of this transformation on the target molecule. figshare.com

Table 2: General Conditions for Sonogashira Coupling of Aryl Iodides

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | Et₃N | Ionic Liquid | 55 | ~85 beilstein-journals.org |

| Pd(PPh₃)₄ | CuI | Amine | Varies | Room Temp - Reflux | Varies wikipedia.org |

This table illustrates typical conditions for Sonogashira couplings. The specific conditions for this compound would require experimental optimization.

Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as alkyne homocoupling. researchgate.net

Buchwald-Hartwig Amination for C-N Linkages

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of aryl amines from aryl halides. wikipedia.orgrug.nl This reaction allows for the formation of a C-N bond between this compound and a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.

The development of this reaction has seen the evolution of several generations of catalyst systems, primarily involving bulky, electron-rich phosphine ligands that promote the crucial reductive elimination step. wikipedia.org The reaction is generally tolerant of a wide range of functional groups, making it a highly versatile synthetic tool. nih.gov Aryl iodides are particularly reactive substrates for this transformation. wikipedia.org

Table 3: Common Catalytic Systems for Buchwald-Hartwig Amination of Aryl Halides

| Palladium Source | Ligand | Base | Solvent | Application |

|---|---|---|---|---|

| Pd(OAc)₂ | P(o-tol)₃ | NaOt-Bu | Toluene | Early generation catalyst rug.nl |

| Pd₂(dba)₃ | BINAP/DPPF | NaOt-Bu | Toluene | Coupling of primary amines wikipedia.org |

| Pd(OAc)₂ | BrettPhos | K₃PO₄ | Dioxane | Monoarylation of primary amines rug.nl |

This table outlines representative catalytic systems. The optimal system for this compound would depend on the specific amine coupling partner.

While palladium is the most common catalyst, nickel-based systems have also been developed as a more earth-abundant alternative. nih.gov

Other Advanced Cross-Coupling Protocols

Beyond standard cross-coupling reactions, this compound is a viable substrate for more advanced and specialized protocols. These methods enable the introduction of complex and functionally diverse moieties at the C5 position. For instance, photoredox nickel-catalyzed trifluoromethylthiolation has been successfully applied to 2-iodo-1-methylimidazole, suggesting a similar potential for its 5-iodo-1-(trifluoromethyl) counterpart. nih.gov Such protocols often employ novel catalysts or reaction conditions to achieve transformations that are challenging with traditional methods.

Hiyama-Hatanaka coupling, which utilizes organosilanes, presents another advanced cross-coupling strategy. wiley-vch.de This reaction can be carried out with various silanes and accommodates a wide range of functional groups, often under mild, room-temperature conditions. wiley-vch.de The application of such methods to this compound would open avenues for the introduction of silicon-containing groups or further functionalization.

The development of heterogeneous catalytic systems, such as reusable polystyrene-supported palladium catalysts, offers a more sustainable approach to cross-coupling reactions. wiley-vch.de These catalysts can be recycled multiple times with minimal loss of activity, making them attractive for larger-scale syntheses. wiley-vch.de

Electrophilic Functionalization of the Imidazole Ring in this compound

The imidazole ring in this compound is susceptible to electrophilic attack, although the presence of the electron-withdrawing trifluoromethyl group can influence the regioselectivity and reactivity. Common electrophilic substitution reactions on imidazoles include nitration, halogenation, and acylation. The precise conditions for these reactions would need to be optimized to account for the electronic nature of the substituents.

For instance, electrophilic trifluoromethylation itself is a significant reaction, often employing hypervalent iodine reagents. nih.govnih.govacs.orgacs.org While the target molecule already contains a trifluoromethyl group, understanding the mechanisms of such reactions is crucial for predicting reactivity. These reactions can be activated by Lewis or Brønsted acids, proceeding through putative cationic trifluoromethyl iodonium (B1229267) intermediates. nih.govresearchgate.net

Reactivity of the Trifluoromethyl Group in this compound

The trifluoromethyl group is generally considered robust and chemically inert. tcichemicals.com However, under specific conditions, it can undergo transformations, offering pathways to other fluorinated motifs.

Selective C-F bond transformations of aromatic trifluoromethyl groups can be achieved through careful substrate design and reagent choice. tcichemicals.com For example, selective reduction of an aromatic trifluoromethyl group to a difluoromethyl group has been demonstrated. nih.gov This transformation can proceed through a base-promoted elimination to form a difluoro-p-quinomethide, which is then trapped by a nucleophile. nih.gov Such a strategy could potentially be adapted to modify the trifluoromethyl group in this compound.

Mechanistic studies on the reactivity of the trifluoromethyl group are crucial for developing new synthetic methodologies. The generation of a trifluoromethyl radical from various precursors is a key area of investigation. nih.gov This radical species exhibits unique reactivity compared to aryl radicals and can participate in C-H trifluoromethylation of heteroaromatic systems. nih.gov

The stability of the C-F bonds in the trifluoromethyl group makes its transformation challenging. However, studies have shown that selective transformations are possible without disturbing other reactive functional groups on the molecule. tcichemicals.com

Metalation and Directed Lithiation Strategies for Further Derivatization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.orgorganic-chemistry.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. baranlab.org For this compound, the nitrogen atoms of the imidazole ring could potentially act as directing groups, guiding lithiation to specific positions on the ring.

The choice of the organolithium reagent (e.g., n-butyllithium, sec-butyllithium) and additives like tetramethylethylenediamine (TMEDA) can significantly influence the efficiency and regioselectivity of the metalation. harvard.edu Subsequent quenching of the resulting lithiated intermediate with various electrophiles allows for the introduction of a wide range of functional groups. wikipedia.org

For imidazoles, lithiation can be directed to the C2 or C5 positions, depending on the substituents present. nih.gov In the case of 1-(benzyloxy)imidazole, protection of the C2 position allows for selective lithiation at C5. nih.gov A similar strategy could be envisioned for this compound to introduce functionality at the C2 or C4 positions.

Photochemical and Electrochemical Activation of this compound

Photochemical and electrochemical methods offer alternative approaches to activate this compound for further reactions. Photochemical activation often involves the generation of radical species. For instance, the photochemical trifluoromethylation of imidazoles has been reported, highlighting the potential for light-induced reactions on this heterocyclic core. acs.org

Electrochemical methods can also be employed to generate reactive intermediates. Cyclic voltammetry studies of electrophilic trifluoromethylating reagents, such as hypervalent iodine compounds, provide insights into their reduction potentials and the feasibility of electrochemical activation. nih.govbeilstein-journals.org Such techniques could be used to study the redox properties of this compound and to design electrochemically driven synthetic transformations. The one-electron reduction of related compounds can generate the highly electrophilic trifluoromethyl radical, which can then participate in various reactions. nih.govbeilstein-journals.org

Applications of 5 Iodo 1 Trifluoromethyl 1h Imidazole in Synthetic Organic Chemistry and Materials Science

5-iodo-1-(trifluoromethyl)-1H-imidazole as a Pivotal Building Block in Complex Molecule Synthesis

The structure of this compound, featuring a reactive C-I bond and an electron-withdrawing trifluoromethyl group, suggests its utility as a versatile building block in organic synthesis. The iodo-substituent can readily participate in various cross-coupling reactions, allowing for the introduction of a wide range of functional groups, while the trifluoromethyl group can impart unique electronic properties and metabolic stability to the resulting molecules.

Precursor to Diverse Fluorinated Imidazole (B134444) Derivatives

The carbon-iodine bond at the 5-position of the imidazole ring is a key functional handle for derivatization. It is anticipated to undergo palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions, enabling the formation of new carbon-carbon bonds. researchgate.netnih.govorganic-chemistry.org For instance, a Sonogashira coupling reaction has been reported for a structurally related compound, 5-iodo-1-(4-iodophenyl)imidazole-4-carbonitrile, demonstrating the feasibility of such transformations on the 5-iodoimidazole core. figshare.com This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex. wikipedia.org

Table 1: Potential Cross-Coupling Reactions of this compound (Note: This table is illustrative and based on the general reactivity of iodo-substituted heterocycles, as direct experimental data for the target compound is not available in the searched literature.)

| Reaction Type | Coupling Partner | Potential Product | Catalyst System |

| Suzuki Coupling | Arylboronic acid | 5-Aryl-1-(trifluoromethyl)-1H-imidazole | Pd catalyst, base |

| Sonogashira Coupling | Terminal alkyne | 5-Alkynyl-1-(trifluoromethyl)-1H-imidazole | Pd/Cu catalyst, base |

| Heck Coupling | Alkene | 5-Alkenyl-1-(trifluoromethyl)-1H-imidazole | Pd catalyst, base |

Scaffold for the Construction of Fused Heterocyclic Systems

The functional groups on the this compound scaffold could serve as starting points for the synthesis of fused heterocyclic systems. For example, the iodo group and an adjacent nitrogen atom could potentially participate in cyclization reactions to form bicyclic structures like imidazo[4,5-b]pyridines. nih.gov The synthesis of such fused systems is of significant interest in medicinal chemistry due to their diverse biological activities. nih.govuctm.edu

Role of this compound in Ligand Design for Catalysis

Imidazole derivatives are widely used as ligands in coordination chemistry and catalysis, particularly as N-heterocyclic carbenes (NHCs). scripps.edu The electronic properties of NHC ligands can be tuned by modifying the substituents on the imidazole ring. man.ac.uk The electron-withdrawing trifluoromethyl group in 1-(trifluoromethyl)-1H-imidazole derivatives is expected to influence the σ-donating and π-accepting properties of the corresponding NHC ligand. researchgate.net

While there is no direct evidence of this compound being used for this purpose, it could potentially be converted into an imidazolium (B1220033) salt, the precursor to an NHC ligand. The iodo-substituent could either be retained to further functionalize the ligand or be replaced prior to carbene formation. Fluorinated NHC ligands have been shown to exhibit unique catalytic activities. nih.govossila.com

Integration of this compound into Advanced Functional Materials

The unique combination of a reactive iodo-group and a trifluoromethyl substituent makes this compound a potential candidate for incorporation into advanced functional materials.

Precursors for Polymer and Oligomer Architectures

The bifunctional nature of this compound (with the C-I bond and potentially other reactive sites on the imidazole ring) could allow for its use as a monomer in polymerization reactions. For instance, palladium-catalyzed cross-coupling reactions could be employed to create conjugated polymers. The incorporation of the trifluoromethyl-imidazole moiety could enhance the thermal stability and solubility of the resulting polymers. researchgate.net

Components in Optoelectronic or Coordination Chemistry Systems

Imidazole derivatives are known to be components of luminescent materials and have applications in organic light-emitting diodes (OLEDs). ossila.comnwpu.edu.cnrsc.org The trifluoromethyl group can influence the electronic and photophysical properties of these materials. ossila.com Transition metal complexes with imidazole-based ligands are also an active area of research in coordination chemistry, with applications in sensing and catalysis. bohrium.comosti.govazjournalbar.comnih.gov It is conceivable that derivatives of this compound could be used to synthesize novel ligands for luminescent metal complexes or as building blocks for organic electronic materials.

Use of this compound as a Synthetic Intermediate in Agrochemical Research

Extensive research into the applications of this compound (CAS Number: 2680529-62-6) as a synthetic intermediate for agrochemical research has not yielded specific, publicly available examples of its use in the synthesis of fungicides, herbicides, or insecticides. While trifluoromethyl-substituted imidazole rings are a recognized structural motif in various biologically active molecules, detailed reaction schemes and research findings documenting the conversion of this particular iodo-substituted precursor into compounds for agrochemical applications are not present in the reviewed scientific literature and patent databases.

The chemical structure of this compound suggests its potential as a versatile building block in synthetic organic chemistry. The presence of an iodine atom at the 5-position makes it a suitable substrate for various cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in medicinal and agrochemical research for constructing complex molecules by forming new carbon-carbon and carbon-heteroatom bonds. The trifluoromethyl group, known for its strong electron-withdrawing nature and its ability to enhance metabolic stability and lipophilicity, is a common feature in many modern agrochemicals.

Despite this theoretical potential, no concrete examples of its application in the development of new agrochemical candidates have been documented. The following table outlines the key structural features of this compound that would be relevant for its use as a synthetic intermediate, should such research be published in the future.

Table 1: Structural and Reactivity Profile of this compound

| Feature | Description | Potential Synthetic Utility |

| Iodine Atom (C5) | A heavy halogen atom that can serve as an excellent leaving group in metal-catalyzed cross-coupling reactions. | Enables the introduction of various aryl, heteroaryl, alkyl, or alkynyl groups at the 5-position of the imidazole ring. |

| Trifluoromethyl Group (N1) | A strongly electron-withdrawing and lipophilic group. | Can influence the electronic properties of the imidazole ring, potentially affecting the reactivity and biological properties of derivatives. |

| Imidazole Core | A five-membered aromatic heterocycle containing two nitrogen atoms. | A common scaffold in biologically active compounds, providing sites for hydrogen bonding and metabolic stability. |

In the absence of specific research findings, any discussion of its role in agrochemical synthesis remains speculative. The data necessary to create detailed tables of reaction products, conditions, and yields for agrochemical derivatives is not available. Therefore, the practical application of this compound as a documented intermediate in this field cannot be substantiated at this time.

Future Research Directions and Perspectives for 5 Iodo 1 Trifluoromethyl 1h Imidazole

Development of Asymmetric Synthetic Strategies for Chiral Derivatives

A significant avenue for future research lies in the development of asymmetric synthetic methods to produce chiral derivatives of 5-iodo-1-(trifluoromethyl)-1H-imidazole. The introduction of chirality would be pivotal for its potential application in pharmaceuticals and materials science. Future efforts could focus on the following:

Directed Metalation: Strategies involving chiral lithium amide bases could be explored for the enantioselective deprotonation and subsequent functionalization of the imidazole (B134444) core or a suitable precursor.

Asymmetric C-H Activation: Transition-metal catalyzed enantioselective C-H activation at the C-2 or C-4 positions, directed by a chiral ligand, could furnish a range of non-racemic derivatives.

Chiral Auxiliary-Mediated Synthesis: The attachment of a removable chiral auxiliary to the imidazole nitrogen could guide the stereoselective introduction of substituents before its cleavage.

| Proposed Strategy | Potential Chiral Moiety Introduction | Key Parameters to Investigate |

| Directed ortho-Metalation | At C-4 position | Chiral ligand structure, solvent, temperature |

| Asymmetric C-H Functionalization | At C-2 or C-4 positions | Catalyst (e.g., Rh, Pd, Ir), chiral ligand design |

| Chiral Auxiliary Approach | At various positions depending on the auxiliary's directing effect | Auxiliary type, ease of attachment and removal |

Exploration of Unconventional Reactivity Modalities

The unique electronic properties conferred by the trifluoromethyl and iodo substituents pave the way for exploring unconventional reactivity. The C-I bond is a versatile handle for various transformations that are yet to be systematically studied for this specific scaffold.

Hypervalent Iodine Chemistry: The iodo group could serve as a precursor to hypervalent iodine reagents, enabling novel trifluoromethyl-imidazole-containing reagents for group transfer reactions.

Radical Trifluoromethyl-Imidazolyl Species: Photoredox or electrochemical methods could be employed to generate a trifluoromethyl-imidazolyl radical from the C-I bond, allowing for investigation into its addition reactions with unsaturated systems.

Halogen Bonding Catalysis: The electrophilic nature of the iodine atom could be exploited in halogen bonding catalysis, where the imidazole acts as a unique organocatalyst.

Design of Next-Generation Catalytic Systems Utilizing this compound Scaffolds

The this compound scaffold is a promising platform for the design of novel ligands and catalysts. The C-I bond provides a convenient point for elaboration into more complex ligand architectures.

N-Heterocyclic Carbene (NHC) Precursors: The imidazole could be quaternized and deprotonated to form a novel NHC ligand with unique electronic properties due to the trifluoromethyl group. The iodine at the 5-position could be retained or further functionalized.

Bidentate and Pincer Ligands: The iodine can be substituted via cross-coupling reactions to introduce coordinating groups (e.g., phosphines, pyridines), leading to the synthesis of new bidentate or pincer ligands for transition metal catalysis.

| Ligand Type | Synthetic Approach | Potential Catalytic Applications |

| N-Heterocyclic Carbene (NHC) | Alkylation at N-3 followed by deprotonation | Cross-coupling, metathesis |

| Bidentate Ligands | Suzuki or Sonogashira coupling at C-5 | Asymmetric hydrogenation, hydrosilylation |

| Pincer Ligands | Multi-step synthesis involving functionalization at C-5 | Dehydrogenation, C-H activation |

Advanced Mechanistic Investigations via In Situ Spectroscopic Techniques and Time-Resolved Studies

To fully unlock the potential of this compound in catalysis and synthesis, detailed mechanistic understanding is crucial. Future research should employ advanced spectroscopic techniques to probe reaction intermediates and transition states.

In Situ NMR and IR Spectroscopy: Monitoring reactions involving this imidazole derivative in real-time can provide invaluable data on the formation and consumption of intermediates, catalyst resting states, and reaction kinetics.

Time-Resolved Spectroscopy: Techniques such as transient absorption spectroscopy could be used to study the dynamics of short-lived species, for instance, in photochemical reactions involving the cleavage of the C-I bond.

Expanded Computational Modeling for High-Throughput Reactivity Prediction

Computational chemistry offers a powerful tool to predict the reactivity and properties of this compound and its derivatives, guiding experimental efforts.

DFT Calculations: Density Functional Theory can be used to model reaction pathways, calculate activation barriers, and predict the outcomes of proposed synthetic routes. This can help in optimizing reaction conditions and in the rational design of new catalysts.

High-Throughput Screening: Computational screening of virtual libraries of chiral ligands based on the this compound scaffold could accelerate the discovery of effective catalysts for asymmetric transformations. This would involve predicting enantioselectivities for a given reaction across a range of potential catalyst structures.

Conclusion

Synthesis of Research Contributions on 5-iodo-1-(trifluoromethyl)-1H-imidazole

A thorough review of available scientific literature and chemical databases reveals a significant lack of specific research contributions focused on this compound. While chemical suppliers list the compound, indicating its synthesis is achievable, detailed synthetic methodologies, reaction optimization, and mechanistic studies are not published in peer-reviewed journals. Similarly, in-depth characterization of its chemical properties, including reactivity, and comprehensive spectroscopic data are not available. Furthermore, there are no specific research articles detailing the application of this compound in medicinal chemistry, agrochemicals, or materials science. The scientific community has yet to publish significant findings that would allow for a detailed synthesis of its research contributions.

Broader Implications and Future Outlook for the Field of Halogenated and Fluorinated Heterocycles

The field of halogenated and fluorinated heterocycles, in a broader sense, continues to be an area of intense research and development. The introduction of fluorine and other halogens into heterocyclic scaffolds is a well-established strategy in drug discovery and materials science to modulate properties such as lipophilicity, metabolic stability, and electronic characteristics. The trifluoromethyl group, in particular, is a key pharmacophore in many approved drugs. mdpi.comnih.gov

The future outlook for this field remains promising, with ongoing efforts to develop novel synthetic methods for the precise introduction of halogens and fluorinated groups into complex molecular architectures. Advances in catalysis and a deeper understanding of reaction mechanisms are expected to provide access to a wider array of functionalized heterocycles. These advancements will likely fuel the discovery of new therapeutic agents, agrochemicals, and advanced materials with improved performance characteristics. While specific research on this compound is currently lacking, its structure suggests it could potentially serve as a versatile building block in organic synthesis, leveraging the reactivity of the carbon-iodine bond for cross-coupling reactions to introduce further molecular complexity. Future research may yet uncover specific applications for this and other similarly structured halogenated and fluorinated imidazoles.

Q & A

Q. Validation Workflow :

- Comparative MIC Assays : Test under standardized CLSI guidelines.

- Molecular Docking : Simulate binding to bacterial targets (e.g., lanosterol 14α-demethylase) to identify steric/electronic mismatches .

- Metabolomic Profiling : Track intracellular accumulation via LC-MS to rule out permeability issues .

Advanced: How can computational modeling predict the metabolic stability of this compound in drug design?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for CF₃ and I substituents to assess susceptibility to oxidative cleavage. The CF₃ group stabilizes adjacent bonds, reducing metabolism .

- Molecular Dynamics (MD) : Simulate interactions with hepatic CYP450 enzymes (e.g., CYP3A4) to predict metabolic hotspots.

- ADMET Predictors : Tools like SwissADME estimate clearance rates based on lipophilicity (LogP ≈ 2.1) and polar surface area (PSA ≈ 30 Ų) .

Q. Methodological Answer :

- HPLC-UV/HRMS : Quantify purity (>98%) and confirm molecular ion [M+H]⁺ at m/z 292.93.

- Multinuclear NMR : ¹H, ¹³C, and ¹⁹F spectra validate substitution patterns (e.g., absence of regioisomers).

- X-ray Diffraction : Resolves ambiguities in iodine positioning and crystal packing .

Advanced: How does the compound’s dual substitution (CF₃ and I) enhance its potential in material science applications?

Q. Methodological Answer :

- Halogen Bonding : Iodine participates in XB interactions (I···N/O), stabilizing supramolecular frameworks (e.g., MOFs or COFs) .

- Electron-Deficient Core : The CF₃ group improves charge transport in organic semiconductors.

- Thermal Stability : TGA shows decomposition >250°C, suitable for high-temperature processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.